3-Bromobenzanthrone

概述

描述

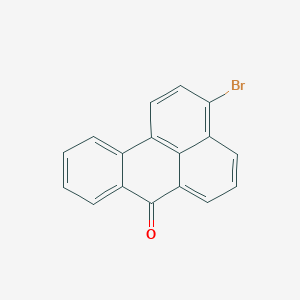

3-Bromobenzanthrone is an organic compound with the molecular formula C₁₇H₉BrO and a molecular weight of 309.157. It is also known by other names such as 7H-Benz[de]anthracen-7-one, 3-bromo-; Benzanthrone, 3-bromo-; and 3-Bromo-7H-benzo[de]anthracen-7-one . This compound is a derivative of benzanthrone, where a bromine atom is substituted at the third position of the benzanthrone structure. It is primarily used in scientific research and has applications in various fields due to its unique chemical properties.

准备方法

The synthesis of 3-Bromobenzanthrone typically involves the bromination of benzanthrone. One common method includes the bromination of benzanthrone using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position .

Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

化学反应分析

3-Bromobenzanthrone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, resulting in the formation of substituted benzanthrone derivatives.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.

Oxidation: Oxidative reactions can modify the benzanthrone core, leading to the formation of various oxidized products.

Common reagents used in these reactions include secondary cyclic amines for nucleophilic substitution and reducing agents like zinc in the presence of nickel chloride for reduction reactions . The major products formed depend on the specific reagents and conditions employed.

科学研究应用

Dye Manufacturing

3-Bromobenzanthrone is primarily utilized as an intermediate in the production of vat and disperse dyes. These dyes are essential in the textile industry for their vibrant colors and stability. The halogenation of benzanthrone derivatives, such as 3-BBA, enhances their reactivity and allows for the development of new dye formulations with improved properties .

Toxicological Assessments

Research has indicated that 3-BBA can influence hepatic xenobiotic metabolism and oxidative stress in animal models. A study on guinea pigs showed that 3-BBA treatment led to significant alterations in body weight, serum enzyme levels, and depletion of antioxidants like ascorbic acid . These findings suggest potential health risks for workers exposed to 3-BBA, necessitating safety precautions in industrial settings.

Metabolite Elimination Enhancement

Further investigations revealed that the oral supplementation of ascorbic acid could enhance the urinary elimination of 3-BBA metabolites in guinea pigs. This study highlighted the compound's metabolic pathway and its interaction with antioxidants, indicating a potential protective strategy against its toxicity .

Fluorescent Probes in Bioimaging

This compound derivatives have shown promise as fluorescent probes for bioimaging applications. These compounds exhibit intense luminescence and solvatochromic behavior, making them suitable for visualizing biological structures such as amyloid fibrils and plant embryos using confocal laser scanning microscopy . Their ability to function as optical limiters further supports their use in advanced imaging technologies.

Material Science Applications

In materials science, 3-BBA derivatives are being explored for their potential use in liquid crystal displays (LCDs) and polymeric materials due to their photophysical properties. The incorporation of electron-withdrawing groups into the benzanthrone structure enhances its hyperpolarizability, which is crucial for applications in optoelectronics and nonlinear optical devices .

Safety Assessment Study

A comparative study assessed the safety profile of 3-BBA against benzanthrone (BA) by administering both compounds to guinea pigs. The results indicated that 3-BBA caused more significant oxidative stress and weight loss compared to BA, underscoring the need for careful handling of this compound in industrial applications .

Fluorescent Metabolite Analysis

Research on urinary metabolites of 3-BBA demonstrated that dietary supplementation with ascorbic acid significantly increased the elimination rate of these metabolites. This study provided insights into the metabolic processing of 3-BBA and suggested methods to mitigate its toxic effects through dietary interventions .

作用机制

The mechanism of action of 3-Bromobenzanthrone involves its interaction with various molecular targets, depending on its applicationThe presence of electron-withdrawing groups can enhance its fluorescence properties by increasing the molecule’s hyperpolarizability .

相似化合物的比较

3-Bromobenzanthrone can be compared with other benzanthrone derivatives such as 9-nitrobenzanthrone and 3,9-dibromobenzanthrone. These compounds share similar core structures but differ in their substituents, which influence their chemical reactivity and applications. For example, 9-nitrobenzanthrone exhibits stronger electron-withdrawing effects, leading to faster nucleophilic substitution reactions compared to this compound .

Similar compounds include:

- 9-Nitrobenzanthrone

- 3,9-Dibromobenzanthrone

- 4-Bromonaphthalic acid derivatives

These compounds highlight the versatility of the benzanthrone core in creating a wide range of derivatives with diverse applications.

生物活性

3-Bromobenzanthrone is a polycyclic aromatic compound that has garnered attention due to its potential biological activities, particularly in the fields of mutagenicity, carcinogenicity, and its applications in dye synthesis. This article explores the biological activity of this compound through various studies, highlighting its effects on cellular systems, mutagenic properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its complex aromatic structure, which influences its chemical reactivity and biological interactions. Its molecular formula is C15H9BrO, and it features a bromine atom at the 3-position of the benzanthrone framework. This substitution significantly affects its photophysical properties, making it useful in various applications including fluorescent probes.

Mutagenicity and Carcinogenicity

Research has indicated that this compound exhibits mutagenic properties. In a study assessing the mutagenicity of various brominated compounds, it was found that higher organic bromine content correlates with increased mutagenic activity in bacterial strains such as Salmonella typhimurium . Specifically, certain samples containing elevated levels of dibromobenzanthrone were shown to be mutagenic both with and without metabolic activation (S9 mix) .

Table 1: Mutagenicity Assessment of this compound Samples

| Sample ID | % Weight of 3,9-Dibromobenzanthrone | Mutagenic Activity |

|---|---|---|

| A | 0.3% | Non-mutagenic |

| B | 0.5% | Non-mutagenic |

| C | 1.9% | Non-mutagenic |

| D | 8.3% | Mutagenic |

The findings suggest that while some formulations of this compound are non-mutagenic, those with higher dibromobenzanthrone content pose significant risks for mutagenicity.

DNA Interaction and Adduct Formation

Studies have demonstrated that derivatives of this compound can form DNA adducts, which are critical in understanding its carcinogenic potential. For instance, research on related nitro derivatives has shown that these compounds can react with nucleosides to form stable DNA adducts . The formation of such adducts is a key mechanism through which carcinogens exert their effects on cellular DNA.

Bioavailability and Metabolism

The metabolism of this compound involves conjugation reactions leading to the formation of metabolites that can be detected in biological fluids such as urine. A study highlighted the bio-elimination pathways for conjugated metabolites in rats and guinea pigs, providing insights into how this compound is processed by living organisms . Understanding these metabolic pathways is essential for assessing the compound's toxicity and potential health risks.

Applications in Fluorescent Probes

Despite its mutagenic properties, this compound and its derivatives have promising applications as fluorescent probes in biochemical research. They exhibit significant photophysical properties that can be utilized for imaging biological systems. For instance, modifications to the structure can enhance their luminescent characteristics, making them suitable for use in studies involving proteins and lipids .

Table 2: Photophysical Properties of this compound Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) |

|---|---|---|

| 3-Bromo-9-N′-(N,N-dimethylformamidino)benzanthrone | 430-490 | Variable |

| Nitrated Derivatives | 450-480 | Longer Wavelength |

常见问题

Q. Basic: What are the established synthetic routes for 3-Bromobenzanthrone (3-BBA), and how can researchers optimize reaction yields?

This compound is typically synthesized via bromination of benzanthrone using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Optimization involves:

- Temperature control : Bromination is exothermic; maintaining 40–60°C prevents side reactions .

- Catalyst selection : Lewis acids (e.g., FeCl₃) improve regioselectivity for the 3-position .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction homogeneity .

Yield analysis should include GC-MS or HPLC to quantify unreacted starting materials and byproducts .

Q. Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences; 3-BBA crystallizes at low temperatures (0–5°C) .

- Column chromatography : Silica gel with hexane/ethyl acetate (4:1) separates brominated isomers .

- TLC validation : Monitor purity using UV-active spots (Rf ≈ 0.5 in hexane/EtOAc) .

Q. Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for 3-BBA derivatives?

Contradictions often arise from:

- Tautomerism : Anthraquinone derivatives exhibit keto-enol tautomerism, altering peak positions in NMR .

- Impurity interference : Trace solvents (e.g., DMSO) or moisture can distort IR spectra .

Methodological solutions :

Q. Advanced: What experimental strategies can elucidate the mechanistic pathway of 3-BBA in photochemical reactions?

- Isotopic labeling : Introduce ²H or ¹³C at reactive sites to track bond cleavage/formation via isotopic shifts in MS/NMR .

- Laser flash photolysis : Monitor transient intermediates (e.g., triplet states) to map reaction kinetics .

- Computational modeling : Use TD-DFT to simulate excited-state behavior and predict photoreactivity .

Q. Advanced: How should researchers design studies to assess the environmental impact of 3-BBA degradation byproducts?

- Biodegradation assays : Expose 3-BBA to soil microbiota under aerobic/anaerobic conditions; monitor via LC-MS for halogenated intermediates .

- Toxicity profiling : Use Daphnia magna or Vibrio fischeri bioassays to quantify ecotoxicity of degradation products .

- Structural elucidation : Employ NMR and X-ray crystallography to identify persistent aromatic byproducts .

Q. Advanced: What analytical techniques are most reliable for quantifying 3-BBA in complex matrices (e.g., biological samples)?

- HPLC-UV/Vis : Optimal at λ = 254 nm (anthraquinone absorption band); LOD ≈ 0.1 µg/mL .

- GC-ECD : Suitable for volatile derivatives (e.g., silylated 3-BBA); offers high sensitivity for trace analysis .

- LC-MS/MS : Use MRM transitions (e.g., m/z 261 → 182) to enhance specificity in biological fluids .

Q. Advanced: How can researchers address discrepancies in reported thermodynamic properties (e.g., melting points) of 3-BBA?

Discrepancies may stem from:

- Polymorphism : Different crystalline forms alter melting points. Use DSC to identify polymorphs .

- Purity gradients : Recrystallize samples ≥3 times and validate purity via elemental analysis .

- Method calibration : Cross-check with NIST-certified reference materials .

Q. Advanced: What interdisciplinary approaches are critical for studying 3-BBA’s role in oxidative stress pathways?

- Biochemical assays : Measure lipid peroxidation (LPO) and antioxidant enzyme activity (SOD, CAT) in in vitro models .

- Omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map oxidative stress networks .

- Structural biology : Use X-ray crystallography to study 3-BBA’s interaction with cytochrome P450 enzymes .

属性

IUPAC Name |

3-bromobenzo[b]phenalen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9BrO/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVECFEIAZAKUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058860 | |

| Record name | 7H-Benz[de]anthracen-7-one, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-96-9 | |

| Record name | 3-Bromobenzanthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromobenzanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromobenzanthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Benz[de]anthracen-7-one, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7H-Benz[de]anthracen-7-one, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobenz[de]anthracen-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOBENZANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DH9916FNO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。